4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
The compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide” is a derivative of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . These derivatives have been identified as a new class of ATR inhibitors . ATR (Ataxia telangiectasia and Rad3-related) kinase is a key protein in the DNA damage response (DDR), responsible for sensing replication stress (RS), and is considered a potential target for cancer therapy .
Scientific Research Applications
Synthesis of Novel Derivatives and Antimicrobial Activity
Research has shown the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, with some derivatives showing promising results (Hassan et al., 2009).
Carbonic Anhydrase Inhibition
A series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides were identified as potent A2B adenosine receptor antagonists. These compounds exhibited significant binding affinities for human A2B adenosine receptors, demonstrating potential therapeutic applications (Esteve et al., 2006).
Antitumor Activity
Some compounds have shown antitumor activity, indicating their potential in cancer research. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrated significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).
Anticancer Activity of Indenopyridine Derivatives
The synthesis of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives and their in vitro anticancer activity against the breast cancer cell line (MCF7) have been studied. Some compounds exhibited higher potency than Doxorubicin, a reference drug, showcasing the potential of these derivatives in anticancer research (Ghorab & Al-Said, 2012).
Properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18(2)23(21,22)13-5-3-11(4-6-13)15(20)19-8-12-7-16-10-17-14(12)9-19/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFFQKALGYVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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